N,N'-bis(2-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with methoxyphenyl and piperazinyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of methoxyphenyl and piperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .
Chemical Reactions Analysis
N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The triazine core can be reduced to form dihydrotriazine derivatives.
Scientific Research Applications
N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl and piperazinyl groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The triazine core plays a crucial role in stabilizing these interactions and enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared to other similar compounds, such as:
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Known for its use in perovskite solar cells as a hole-transporting material.
1-(4-Methoxyphenyl)piperazine: Utilized in organic synthesis and pharmaceuticals.
Bis(4-methoxyphenyl)methanone: Employed in the chemical industry for various applications.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of N2,N4-BIS(2-METHOXYPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE.
Properties
Molecular Formula |
C28H31N7O3 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H31N7O3/c1-36-21-14-12-20(13-15-21)34-16-18-35(19-17-34)28-32-26(29-22-8-4-6-10-24(22)37-2)31-27(33-28)30-23-9-5-7-11-25(23)38-3/h4-15H,16-19H2,1-3H3,(H2,29,30,31,32,33) |
InChI Key |
ZUSCHHKWOKSBRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC(=N3)NC4=CC=CC=C4OC)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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